molecular formula C18H15N5OS2 B2392182 3-({8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 307511-34-8

3-({8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2392182
CAS No.: 307511-34-8
M. Wt: 381.47
InChI Key: JJPYHPARLICBCN-UHFFFAOYSA-N
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Description

3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further connected to a benzotriazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene, followed by further reactions to introduce the benzotriazinone moiety . The reaction conditions often require the use of catalysts such as copper sulfate and sodium ascorbate to facilitate the click reaction between the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinone moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of serine/threonine-protein kinase Chk1, leading to the phosphorylation of histone H3.1 and subsequent epigenetic regulation of gene expression . This pathway is crucial for cell-cycle progression and can be targeted for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both thienopyrimidine and benzotriazinone moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c24-18-11-5-1-3-7-13(11)21-22-23(18)10-25-16-15-12-6-2-4-8-14(12)26-17(15)20-9-19-16/h1,3,5,7,9H,2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYHPARLICBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCN4C(=O)C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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